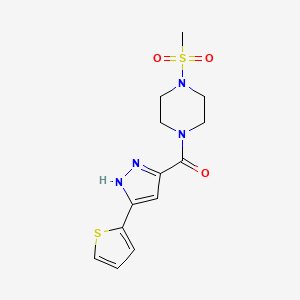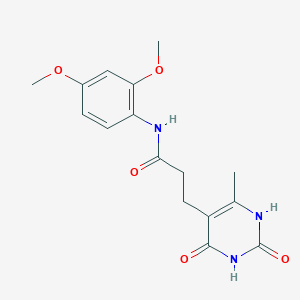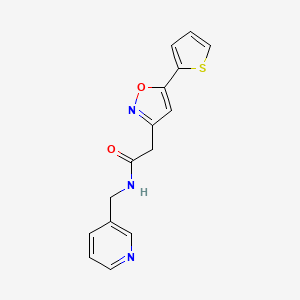
2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)-N-(thiophen-2-ylmethyl)oxazole-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)-N-(thiophen-2-ylmethyl)oxazole-4-carboxamide is a useful research compound. Its molecular formula is C16H16N4O4S and its molecular weight is 360.39. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthetic Chemistry and Chemical Characterization
In the realm of synthetic chemistry, compounds with similar structural features are synthesized and characterized to understand their chemical properties, reactivity, and potential applications. For example, studies on the synthesis and characterization of compounds like 3-(5-(2-oxido)-(4-substituted phenoxy)-benzo[d]dioxaphosphole-tetrazol-thiophene-2-carboxamides demonstrate the methodologies employed in constructing complex molecules, which could be related to the synthesis of our compound of interest (Talupur, Satheesh, & Chandrasekhar, 2021). These methodologies include various steps of condensation, hydrolysis, and cyclization, essential for creating heterocyclic compounds that have significant biological or material applications.
Medicinal Chemistry and Biological Activity
In medicinal chemistry, the structural motifs found in 2-(2-(3,5-dimethylisoxazol-4-yl)acetamido)-N-(thiophen-2-ylmethyl)oxazole-4-carboxamide are often explored for their biological activity. Compounds containing isoxazole, oxazole, and thiophene rings are scrutinized for their potential antimicrobial, anti-inflammatory, and enzyme inhibitory activities. For instance, derivatives of triazole and oxazole have been synthesized and evaluated for their enzyme inhibitory potentials and antimicrobial activities, highlighting the interest in these heterocyclic systems as bioactive scaffolds (Riaz et al., 2020). The research on these compounds often aims to identify new therapeutic agents that could be developed into drugs for various diseases.
Drug Development and Pharmacological Studies
The complex structure of the compound suggests potential for specific interactions with biological targets, which could be exploited in drug development. Research on related structures often involves in vitro and in vivo studies to evaluate pharmacological effects, such as antiproliferative, antimicrobial, and anti-inflammatory activities. These studies are crucial for identifying lead compounds that can be further optimized and developed into therapeutic agents. For example, synthesis and antimicrobial activity studies of novel N-substituted benzyl/phenyl derivatives based on benzothiazine moieties reveal the pursuit of novel antimicrobial agents, illustrating how structural modifications can impact biological activity and drug-likeness properties (Ahmad et al., 2012).
Propiedades
IUPAC Name |
2-[[2-(3,5-dimethyl-1,2-oxazol-4-yl)acetyl]amino]-N-(thiophen-2-ylmethyl)-1,3-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O4S/c1-9-12(10(2)24-20-9)6-14(21)19-16-18-13(8-23-16)15(22)17-7-11-4-3-5-25-11/h3-5,8H,6-7H2,1-2H3,(H,17,22)(H,18,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAHCVJYTGANITE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CC(=O)NC2=NC(=CO2)C(=O)NCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

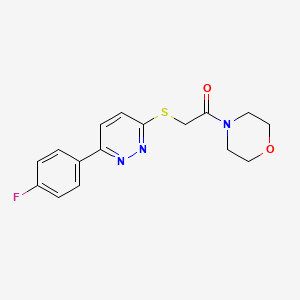
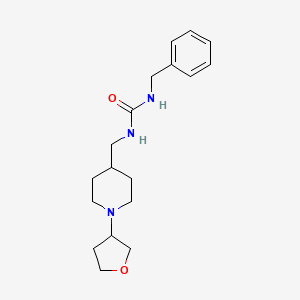
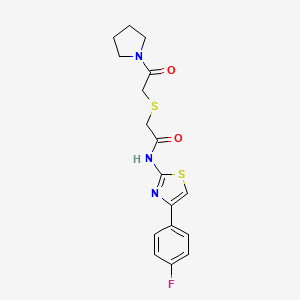
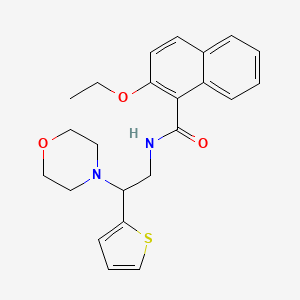
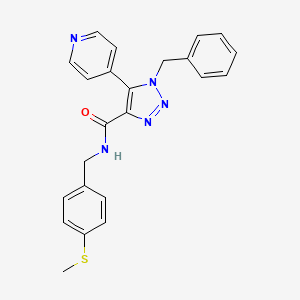
![Methyl 2-adamantanyl-2-[(4-methylphenyl)carbonylamino]acetate](/img/structure/B2821289.png)

![3-[(5E)-5-[(2,4-dimethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanoic acid](/img/structure/B2821292.png)
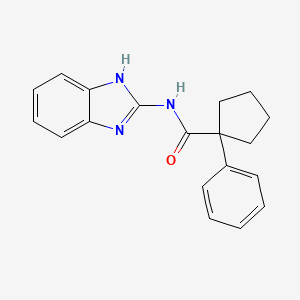
![Methyl exo-3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride](/img/structure/B2821294.png)
![N-benzyl-2-[8-[(4-methoxyanilino)methyl]-7-oxo-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-6(7H)-yl]acetamide](/img/structure/B2821295.png)
